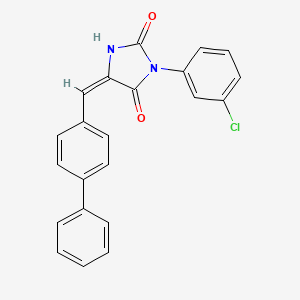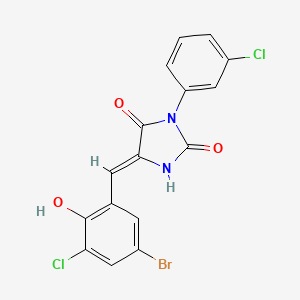![molecular formula C18H15N3O6 B5915332 4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915332.png)
4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, commonly known as NBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBD is a fluorescent dye that can be used to label proteins, peptides, and other biological molecules.
作用机制
The mechanism of action of NBD is based on its fluorescent properties. NBD absorbs light at a specific wavelength and emits light at a longer wavelength. The emission wavelength of NBD changes when it binds to a molecule, allowing researchers to detect the binding event.
Biochemical and Physiological Effects
NBD is a non-toxic dye that does not affect the biochemical or physiological properties of the molecule it labels. The fluorescence of NBD does not interfere with the function of the labeled protein or peptide.
实验室实验的优点和局限性
One of the main advantages of NBD is its high sensitivity and specificity. NBD can detect binding events at low concentrations and with high selectivity. NBD is also easy to use and can be applied to a wide range of biological molecules.
One limitation of NBD is its sensitivity to pH and temperature. NBD fluorescence can be affected by changes in pH or temperature, which can lead to false positives or negatives. NBD is also limited to labeling molecules that have a specific site for attachment.
未来方向
There are several future directions for NBD research. One direction is the development of new labeling techniques that improve the sensitivity and specificity of NBD. Another direction is the use of NBD in live animal imaging to study the behavior of labeled molecules in vivo. Finally, the development of new NBD derivatives with different fluorescent properties could expand the range of biological molecules that can be labeled with NBD.
Conclusion
In conclusion, NBD is a versatile fluorescent dye that has many applications in scientific research. Its high sensitivity and specificity make it a valuable tool for studying the behavior of biological molecules. NBD has the potential to be used in a wide range of future research directions, making it an exciting area of study for researchers in cell biology and biochemistry.
合成方法
The synthesis method of NBD involves the reaction of 4-aminobenzoic acid with acetic anhydride and 4-nitrophenylacrylic acid. The reaction produces NBD as a yellow solid with a melting point of 237-239°C. The purity of NBD can be increased by recrystallization from ethanol.
科学研究应用
NBD has a wide range of applications in scientific research. One of the most significant applications is the labeling of proteins and peptides. NBD can be attached to a protein or peptide, and its fluorescence can be used to track the movement and activity of the molecule in live cells. This technique is widely used in cell biology and biochemistry research.
NBD can also be used to study the interaction between proteins and other molecules. The fluorescence of NBD changes when it binds to a molecule, allowing researchers to study the binding kinetics and affinity of the interaction.
属性
IUPAC Name |
4-[[(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-11(22)19-16(10-12-2-8-15(9-3-12)21(26)27)17(23)20-14-6-4-13(5-7-14)18(24)25/h2-10H,1H3,(H,19,22)(H,20,23)(H,24,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBMIOIRDKZMAE-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)


![5-methyl-4-[2-methyl-4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5915267.png)
![(5-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B5915271.png)
![4-[(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915283.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5915306.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B5915319.png)
![{2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5915323.png)
![3-{3-(1-benzofuran-2-yl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915326.png)
![5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915339.png)
![2-({[1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5915346.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(3-phenyl-2-propen-1-ylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915355.png)